4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine; oxalic acid
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Overview
Description
4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine; oxalic acid is a compound that combines a piperidine derivative with oxalic acid. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, while oxalic acid is a naturally occurring dicarboxylic acid with various industrial and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The oxalic acid component can be introduced through a subsequent reaction with oxalic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation processes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It can serve as a probe to understand the behavior of similar compounds in biological systems.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects. They may act on specific molecular targets, offering new avenues for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, N-methylpiperidine.
Oxalic Acid Derivatives: Compounds like oxamide, oxalyl chloride.
Uniqueness
The uniqueness of 4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine lies in its combined structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1394042-60-4 |
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Molecular Formula |
C14H27N3O4 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
4-(aminomethyl)-N-cyclopentyl-1-methylpiperidin-4-amine;oxalic acid |
InChI |
InChI=1S/C12H25N3.C2H2O4/c1-15-8-6-12(10-13,7-9-15)14-11-4-2-3-5-11;3-1(4)2(5)6/h11,14H,2-10,13H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
ZAQGDSLIGCEEEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CN)NC2CCCC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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